molecular formula C10H21N B2606885 (1R)-1-(2,2-Dimethylcyclohexyl)ethanamine CAS No. 2248214-26-6

(1R)-1-(2,2-Dimethylcyclohexyl)ethanamine

Cat. No. B2606885
CAS RN: 2248214-26-6
M. Wt: 155.285
InChI Key: BJVCXPSHTNJMHH-VEDVMXKPSA-N
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Description

(1R)-1-(2,2-Dimethylcyclohexyl)ethanamine, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields. DMHA belongs to the class of amines and is structurally similar to other compounds such as DMAA and ephedrine.

Mechanism of Action

The exact mechanism of action of DMHA is still not fully understood. However, it is believed that DMHA acts as a stimulant, similar to other compounds such as caffeine and ephedrine. DMHA is thought to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are responsible for regulating mood, energy levels, and focus.
Biochemical and Physiological Effects:
DMHA has been shown to have various biochemical and physiological effects. In animal studies, DMHA has been shown to increase heart rate, blood pressure, and body temperature. DMHA has also been shown to increase the levels of certain hormones, such as cortisol and adrenaline, which are involved in the body's stress response.

Advantages and Limitations for Lab Experiments

DMHA has several advantages when used in lab experiments. It is relatively easy to synthesize, and it has been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of stimulants on the body. However, DMHA also has several limitations. Its potential for abuse and its banned status in competitive sports limit its use in certain studies. Additionally, the exact mechanism of action of DMHA is still not fully understood, which limits its use in certain areas of research.

Future Directions

There are several future directions for the study of DMHA. One area of research could focus on the development of new synthesis methods for DMHA that are more efficient and cost-effective. Another area of research could focus on the potential therapeutic applications of DMHA, particularly in the treatment of ADHD and depression. Finally, future research could focus on the development of new performance-enhancing drugs that are safer and more effective than DMHA.

Synthesis Methods

DMHA can be synthesized through various methods, including the reaction of 3,5-dimethylphenylacetonitrile with ethylmagnesium bromide, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2,2-dimethylcyclohexanone with hydroxylamine hydrochloride, followed by the reduction of the resulting oxime with sodium borohydride.

Scientific Research Applications

DMHA has been studied for its potential applications in various fields, including medicine, sports, and agriculture. In medicine, DMHA has been investigated for its potential use as a bronchodilator and a vasodilator. DMHA has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
In sports, DMHA has been studied for its potential use as a performance-enhancing drug. DMHA has been shown to increase energy levels, improve focus and concentration, and enhance physical performance. However, the World Anti-Doping Agency (WADA) has banned the use of DMHA in competitive sports due to its potential for abuse.
In agriculture, DMHA has been studied for its potential use as a pesticide. DMHA has been shown to be effective against various pests, including aphids and spider mites.

properties

IUPAC Name

(1R)-1-(2,2-dimethylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVCXPSHTNJMHH-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,2-Dimethylcyclohexyl)ethanamine

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